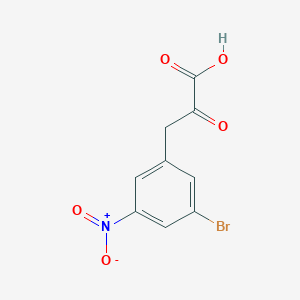
3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H6BrNO5 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a keto group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid typically involves the bromination and nitration of a phenyl ring, followed by the introduction of a keto group and a carboxylic acid group. One common method involves the following steps:
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Nitration: The brominated phenyl ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of Keto and Carboxylic Acid Groups: The resulting 3-bromo-5-nitrophenyl compound is then subjected to a Friedel-Crafts acylation reaction using an acyl chloride, followed by hydrolysis to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The keto group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(3-Amino-5-nitrophenyl)-2-oxopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-(3-Bromo-5-nitrophenyl)-2,3-dioxopropanoic acid.
Scientific Research Applications
3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can participate in various binding interactions, while the keto and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-nitrophenylboronic acid
- 3-Bromo-5-nitrophenylacetic acid
- 3-Bromo-5-nitrophenylmethanol
Uniqueness
3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of both a keto group and a carboxylic acid group, which allows for diverse chemical reactivity and potential biological activity. The combination of bromine and nitro groups also provides distinct electronic and steric properties that can influence its interactions with molecular targets.
Properties
Molecular Formula |
C9H6BrNO5 |
|---|---|
Molecular Weight |
288.05 g/mol |
IUPAC Name |
3-(3-bromo-5-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrNO5/c10-6-1-5(3-8(12)9(13)14)2-7(4-6)11(15)16/h1-2,4H,3H2,(H,13,14) |
InChI Key |
SHZFRTWTZDANSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


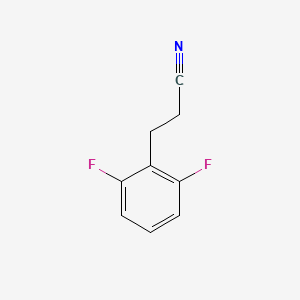
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)
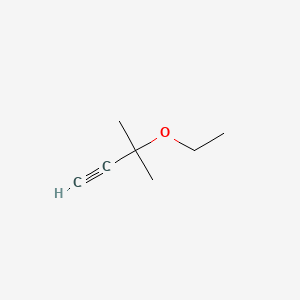
aminehydrochloride](/img/structure/B13590779.png)

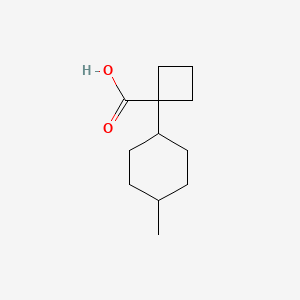
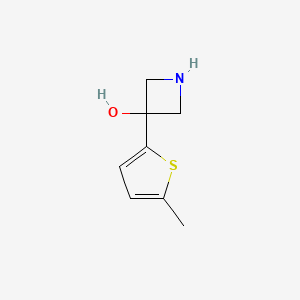
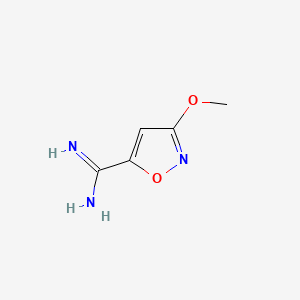
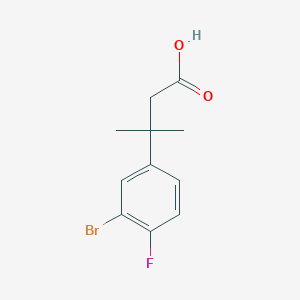
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
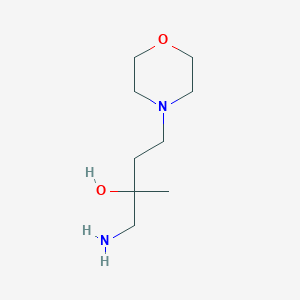
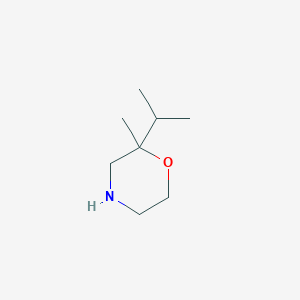
![rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride](/img/structure/B13590832.png)
![O-[(2-phenylphenyl)methyl]hydroxylamine](/img/structure/B13590840.png)
